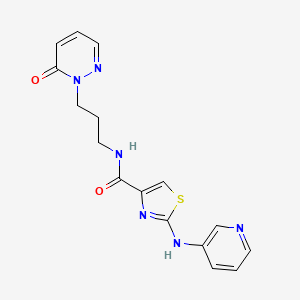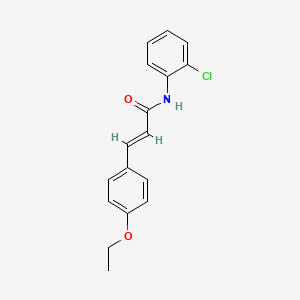![molecular formula C8H8F3NO2S B2892523 N-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-32-4](/img/structure/B2892523.png)
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is often used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into other molecules .
Wirkmechanismus
Target of Action
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant . It primarily targets carbon nanotubes .
Mode of Action
The compound acts as a dopant in carbon nanotubes . Dopants are substances that can modify the electrical properties of a material. In this case, this compound enhances the p-type (positive type) conductivity of carbon nanotubes by increasing the number of positive charge carriers.
Biochemical Pathways
It is known to be a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids a-d .
Pharmacokinetics
It is known to be a stable, crystalline, and easy-to-handle compound .
Result of Action
The primary result of the action of this compound is the enhancement of the p-type conductivity of carbon nanotubes . This can have various applications in the field of nanotechnology and electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The process begins by dissolving aniline in a suitable solvent such as dichloromethane. Trifluoromethanesulfonic anhydride is then added dropwise to the solution at a low temperature, usually around -40°C to -20°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and high yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different sulfonamide compounds .
Wissenschaftliche Forschungsanwendungen
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules, enhancing their chemical properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modify pharmacokinetic properties of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but contains an additional trifluoromethanesulfonyl group.
Trifluoromethanesulfonic anhydride: Used as a reagent in similar reactions but lacks the phenyl group.
N-(Trifluoromethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of methanesulfonamide.
Uniqueness
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of a trifluoromethyl group and a methanesulfonamide group attached to a phenyl ring. This structure imparts distinct chemical properties, making it a valuable reagent in various synthetic applications .
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPCHWLFPGVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)
![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)
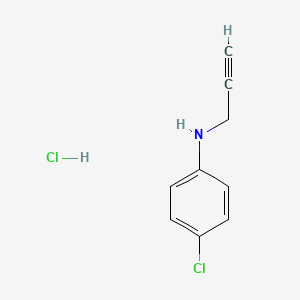
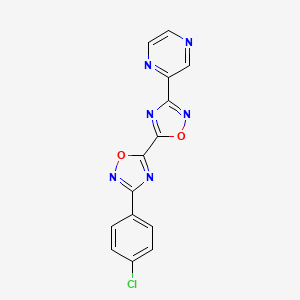
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)
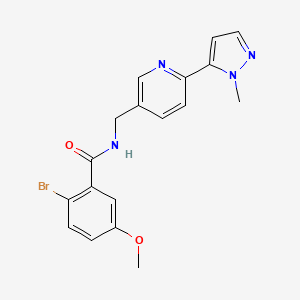
![2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2892458.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)
